molecular formula C10H13Br2NO2 B2428578 3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol CAS No. 1597103-59-7

3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol

Cat. No. B2428578
CAS RN: 1597103-59-7
M. Wt: 339.027
InChI Key: FDSTZHKISOIWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol” is a chemical compound with the molecular formula C10H13Br2NO2 . It has a molecular weight of 339.02 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propane-1,2-diol backbone with a (3,4-dibromophenyl)methylamino group attached .

Scientific Research Applications

  • Coordination Compounds Synthesis : A study by Gulea et al. (2013) discusses the use of similar diols in creating coordination compounds with copper(II), showing their potential in material science and coordination chemistry (Gulea, Chumakov, Graur, & Tsapkov, 2013).

  • Natural Product Isolation : Zhong et al. (2011) isolated a new diol glycoside from the roots of Cinnamomum camphora, highlighting the role of similar diols in the study of natural products (Zhong, Wu, Xiong, Xie, Zhou, & Zhang, 2011).

  • Chelate Ester Synthesis and Analysis : Research by Baruah, Das, and Chakravorty (2003) on vanadate chelate esters of monoionized diols, including similar compounds, contributes to our understanding of coordination chemistry and its applications (Baruah, Das, & Chakravorty, 2003).

  • Polarimetric and Circular Dichroism Studies : Dawber's (1987) work on the reaction of chiral diols with the tetrahydroxyborate ion using polarimetry and circular dichroism methods provides insights into chiral recognition and reaction mechanisms (Dawber, 1987).

  • Polymer Science and Material Chemistry : A study by Li and Xia (2018) on poly(vinyl alcohol) elastomers containing diol groups in the side chain showcases applications in material science and polymer chemistry (Li & Xia, 2018).

  • Organic Synthesis and Chemistry : Research on the synthesis of various organic compounds involving similar diols, as explored by Bredikhina, Kurenkov, and Bredikhin (2019), enhances our understanding of organic synthesis techniques (Bredikhina, Kurenkov, & Bredikhin, 2019).

  • Automotive Gear Lubricants : Nagendramma and Kaul (2008) investigated the use of complex esters, including diol-centered polyols, in automotive gear lubricants, contributing to industrial applications (Nagendramma & Kaul, 2008).

properties

IUPAC Name

3-[(3,4-dibromophenyl)methylamino]propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br2NO2/c11-9-2-1-7(3-10(9)12)4-13-5-8(15)6-14/h1-3,8,13-15H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSTZHKISOIWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNCC(CO)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.